2-((3-Chlorobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate
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Overview
Description
2-((3-Chlorobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a thiophene ring, which is a five-membered aromatic ring containing one sulfur atom, and is substituted with a 3-chlorobenzylamino group and an oxoethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of an α-methylene carbonyl compound, sulfur, and an α-cyano ester.
Introduction of the 3-Chlorobenzylamino Group: The 3-chlorobenzylamino group can be introduced through a nucleophilic substitution reaction where 3-chlorobenzylamine reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-((3-Chlorobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted thiophene derivatives
Scientific Research Applications
2-((3-Chlorobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activities associated with thiophene derivatives.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-((3-Chlorobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
2-((3-Chlorobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives.
Properties
IUPAC Name |
[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c15-12-3-1-2-10(6-12)7-16-13(17)8-19-14(18)11-4-5-20-9-11/h1-6,9H,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLFDTXKVFWPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)COC(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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